3,3,3-Trifluoro-1-nitroprop-1-en-2-amine
Overview
Description
3,3,3-Trifluoro-1-nitroprop-1-en-2-amine is a chemical compound that has garnered attention in scientific research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of trifluoromethyl and nitro groups, which contribute to its distinct reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-1-nitroprop-1-en-2-amine typically involves the reaction of trifluoromethyl-containing precursors with nitroalkenes. One common method involves the addition of various carbanion nucleophiles to 3,3,3-trifluoro-1-nitropropene, which proceeds regiospecifically at the C-2 position to give the corresponding adducts . The nitro group of these adducts can be reduced to the corresponding amines, which can then be cyclized in situ to form trifluoromethyl-substituted pyrrole derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the use of commercially available chemicals and standard organic synthesis techniques, such as those involving nitromethane and chloral hydrate, are likely employed .
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-1-nitroprop-1-en-2-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine, which can then participate in further reactions.
Substitution: The trifluoromethyl group can be involved in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include carbanion nucleophiles, reducing agents such as hydrogen or metal hydrides, and oxidizing agents like potassium permanganate .
Major Products
The major products formed from these reactions include trifluoromethyl-substituted pyrrole derivatives and other fluorinated organic compounds .
Scientific Research Applications
3,3,3-Trifluoro-1-nitroprop-1-en-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-1-nitroprop-1-en-2-amine involves its interaction with molecular targets through its trifluoromethyl and nitro groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3,3,3-Trifluoro-1-nitroprop-1-en-2-amine include:
3,3,3-Trichloro-1-nitroprop-1-ene: Shares a similar structure but with chlorine atoms instead of fluorine.
3,3,3-Trifluoro-1-propene: Lacks the nitro group but contains the trifluoromethyl group.
Uniqueness
This compound is unique due to the presence of both trifluoromethyl and nitro groups, which confer distinct reactivity and potential biological activity. This combination of functional groups is less common in similar compounds, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3,3,3-trifluoro-1-nitroprop-1-en-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3N2O2/c4-3(5,6)2(7)1-8(9)10/h1H,7H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWQOORPNIAZCRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40702990 | |
Record name | 3,3,3-Trifluoro-1-nitroprop-1-en-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40702990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104684-87-9 | |
Record name | 3,3,3-Trifluoro-1-nitroprop-1-en-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40702990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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